

In-Depth Technical Guide: Solubility of 5'-O-DMT-ri

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Compound of Interest

Compound Name: 5'-O-DMT-ri

Cat. No.: B10854480

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This technical guide provides a comprehensive overview of the solubility of 5'-O-(4,4'-Dimethoxytrityl)riboinosine (**5'-O-DMT-ri**), a key building block in the synthesis of oligonucleotides. Understanding the solubility of this compound is critical for its effective use in various synthetic and purification protocols. This document presents available quantitative solubility data, qualitative solubility assessments, detailed experimental methodologies for solubility determination, and relevant experimental workflows.

Core Data Presentation: Solubility of 5'-O-DMT-ri

The solubility of **5'-O-DMT-ri** is influenced by the solvent's polarity and the presence of co-solvents. The hydrophobic nature of the dimethoxytrityl (DMT) group significantly affects its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for **5'-O-DMT-ri** (CAS: 119898-59-8) is available for dimethyl sulfoxide (DMSO) and specific aqueous formulations.

Solvent/Solvent System	Temperature	Solubility	Molar Concentration (mM)	Data Source
Dimethyl Sulfoxide (DMSO)	Room Temperature	250 mg/mL	438.14	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Room Temperature	≥ 2.08 mg/mL	≥ 3.65	
10% DMSO, 90% (20% SBE-β-CD in Saline)	Room Temperature	≥ 2.08 mg/mL	≥ 3.65	
10% DMSO, 90% Corn Oil	Room Temperature	≥ 2.08 mg/mL	≥ 3.65	

It is noted that for the DMSO measurement, sonication may be required to achieve this level of solubility, and the use of hygroscopic DMSO can impact the results.

Qualitative Solubility Assessment in Common Organic Solvents

While specific quantitative data is not readily available in the public domain for several common organic solvents, a qualitative assessment can be made based on the general properties of DMT-protected nucleosides and related compounds. Protected nucleosides often exhibit poor solubility in certain organic solvents.[2]

Solvent	Qualitative Solubility	Rationale/Comments
Acetonitrile	Poor to Sparingly Soluble	The poor solubility of 3'-O,N-protected nucleosides in acetonitrile has been noted in the literature, often necessitating the use of other solvents for reactions.[2]
Dichloromethane (DCM)	Soluble	Dichloromethane is a common solvent for reactions involving protected nucleosides, suggesting good solubility.[2]
Tetrahydrofuran (THF)	Poor to Sparingly Soluble	Similar to acetonitrile, the solubility of protected nucleosides in THF can be limited.[2]
Ethyl Acetate	Sparingly to Moderately Soluble	Ethyl acetate is a moderately polar solvent and is expected to have some solvating power for 5'-O-DMT-ri, though likely less than dichloromethane.

Experimental Protocols

Methodology for Determining Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

1. Materials:

- **5'-O-DMT-ri**
- Selected solvents (e.g., Acetonitrile, Dichloromethane, THF, Ethyl Acetate)

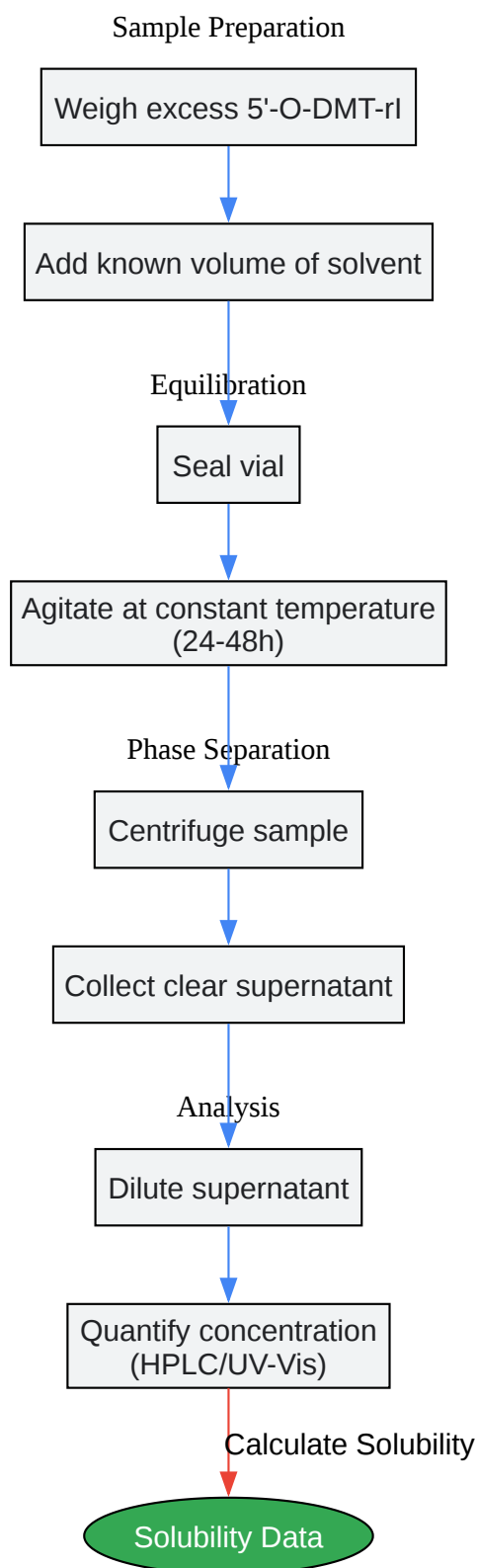
- Analytical balance
- Vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

- Add an excess amount of **5'-O-DMT-rl** to a vial containing a known volume of the solvent to be tested. The excess solid should be clearly visible.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, cease agitation and allow the vials to rest at the constant temperature for a short period to allow for the sedimentation of undissolved solid.
- Centrifuge the vials to further separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **5'-O-DMT-rl** in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
- Calculate the original solubility in mg/mL or g/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

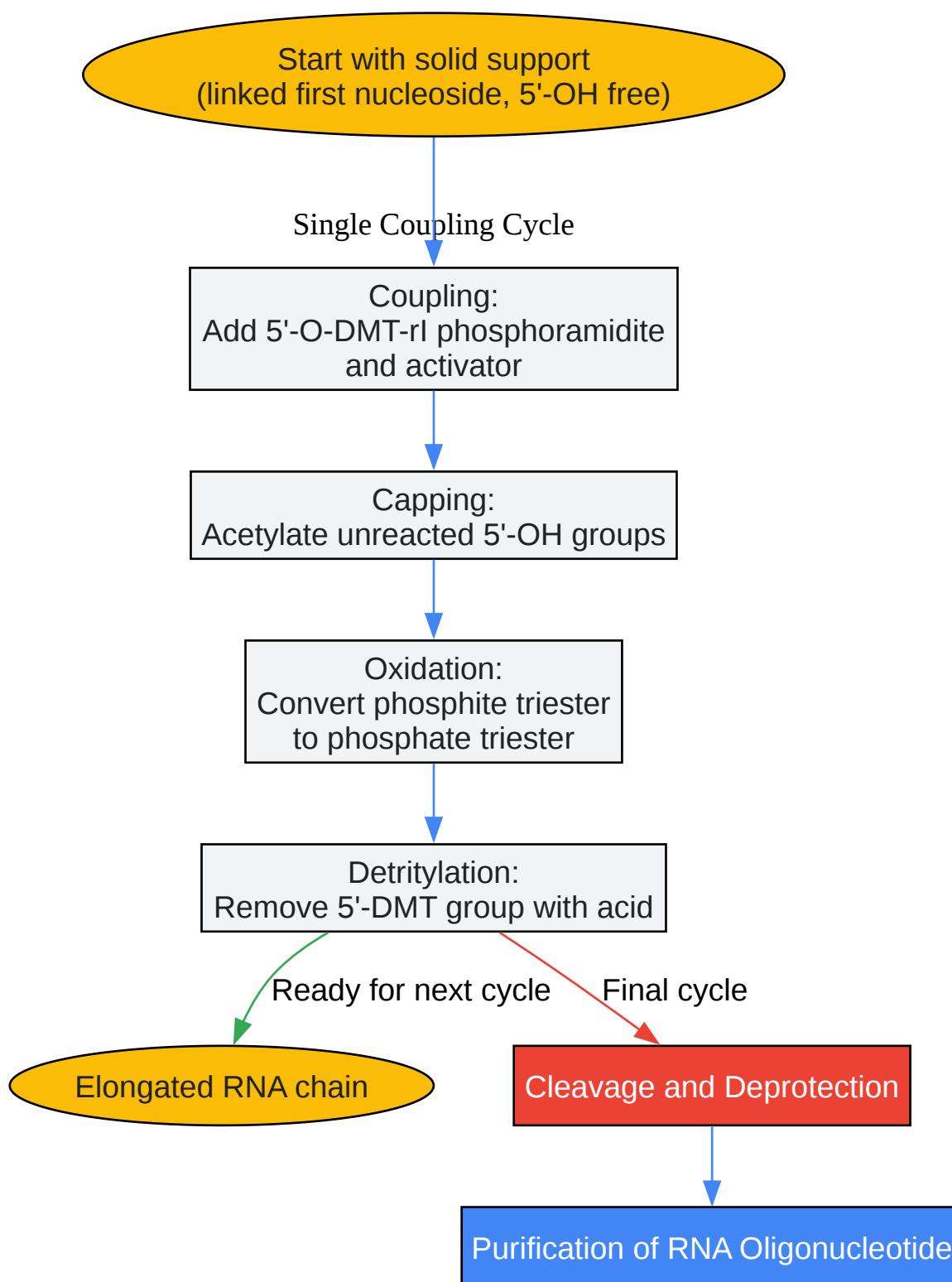


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Caption: Workflow for determining the solubility of **5'-O-DMT-ri**.

Logical Workflow: Solid-Phase RNA Synthesis

5'-O-DMT-ri is a crucial reagent in the synthesis of RNA oligonucleotides. The following diagram illustrates a simplified workflow for a single coupling cycle in solid-phase RNA synthesis.



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Caption: Simplified workflow of a solid-phase RNA synthesis cycle using **5'-O-DMT-ri**.

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References

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- 2. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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